molecular formula C16H16BrNOS B4072428 N-(2-bromophenyl)-2-[(4-methylphenyl)thio]propanamide

N-(2-bromophenyl)-2-[(4-methylphenyl)thio]propanamide

Cat. No. B4072428
M. Wt: 350.3 g/mol
InChI Key: PWHNNXGRKQVWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-[(4-methylphenyl)thio]propanamide, also known as BPTP, is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

N-(2-bromophenyl)-2-[(4-methylphenyl)thio]propanamide acts as a competitive inhibitor of certain enzymes by binding to the active site and preventing the substrate from binding. It has been shown to inhibit the activity of histone deacetylases by binding to the zinc ion in the active site and preventing the catalytic activity of the enzyme.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. N-(2-bromophenyl)-2-[(4-methylphenyl)thio]propanamide has also been shown to have anti-inflammatory and neuroprotective effects in various studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-bromophenyl)-2-[(4-methylphenyl)thio]propanamide in lab experiments is its specificity for certain enzymes and proteins. This allows for more precise investigation of the mechanism of action of these molecules. However, N-(2-bromophenyl)-2-[(4-methylphenyl)thio]propanamide has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the use of N-(2-bromophenyl)-2-[(4-methylphenyl)thio]propanamide in scientific research. One potential application is in the development of new cancer therapies, as N-(2-bromophenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to have anti-tumor effects. Another potential application is in the investigation of the role of protein-protein interactions in various biological pathways. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(2-bromophenyl)-2-[(4-methylphenyl)thio]propanamide in vivo.

Scientific Research Applications

N-(2-bromophenyl)-2-[(4-methylphenyl)thio]propanamide has been widely used in scientific research as a tool to investigate the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in gene expression and cellular processes. N-(2-bromophenyl)-2-[(4-methylphenyl)thio]propanamide has also been used to study the role of protein-protein interactions in various biological pathways.

properties

IUPAC Name

N-(2-bromophenyl)-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c1-11-7-9-13(10-8-11)20-12(2)16(19)18-15-6-4-3-5-14(15)17/h3-10,12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHNNXGRKQVWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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